2-Chloro-4-nonanoylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-4-nonanoylpyridine is a type of pyridine-based compound that is widely used in scientific experiments. It has a molecular formula of C14H20ClNO and a molecular weight of 253.77 g/mol .
Physical And Chemical Properties Analysis
2-Chloro-4-nonanoylpyridine has a molecular formula of C14H20ClNO and a molecular weight of 253.77 g/mol . Other specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Metal Complexes and Chemical Interactions
The reaction of chloro-terpyridine, a compound related to 2-Chloro-4-nonanoylpyridine, with various alcohols in the presence of excess KOH yields compounds used for forming metal complexes. These complexes, such as those formed with copper and platinum, do not show evidence for intramolecular π–π interactions between the terpyridine ring and phenylpropoxy substituent, indicating specific chemical behaviors in these reactions (Liu et al., 2001).
Solvent Extraction Applications
2-Nonylpyridine 1-oxide, similar to 2-Chloro-4-nonanoylpyridine, is used as a solvent extraction reagent. Its acid strength and concentration can be adjusted for separations, such as extracting the [AuCl4]– ion from other chloro-anions of platinum-group metals. The crystal structure of its complex indicates discrete [AuCl4]– ions with weak O⋯Au interactions, providing insights into the effectiveness of such compounds in extraction processes (Drew et al., 1985).
Nucleophilic Substitution Reactions
2-Chloro-3-cyanopyridines, closely related to 2-Chloro-4-nonanoylpyridine, are shown to undergo nucleophilic substitution reactions with various amines. This reaction yields 2-aminopyridines, demonstrating the potential for creating a variety of chemical compounds through these substitution processes (Bomika et al., 1976).
Photocatalytic Applications
Platinum(II) bi- and terpyridyl chloro complexes, which are structurally related to 2-Chloro-4-nonanoylpyridine, have been used in studies for the photocatalytic production of hydrogen from water. This research indicates that such complexes can act as precursors for platinum colloids, which function as the hydrogen-generating catalyst (Du et al., 2008).
properties
IUPAC Name |
1-(2-chloropyridin-4-yl)nonan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-2-3-4-5-6-7-8-13(17)12-9-10-16-14(15)11-12/h9-11H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKCWKGCIBJRJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)C1=CC(=NC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642138 |
Source
|
Record name | 1-(2-Chloropyridin-4-yl)nonan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-nonanoylpyridine | |
CAS RN |
898784-74-2 |
Source
|
Record name | 1-(2-Chloropyridin-4-yl)nonan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.